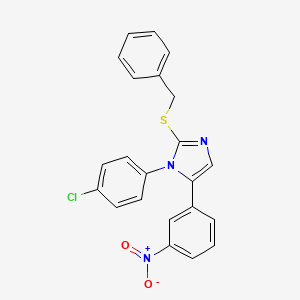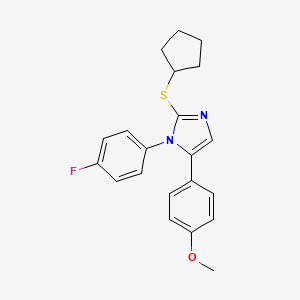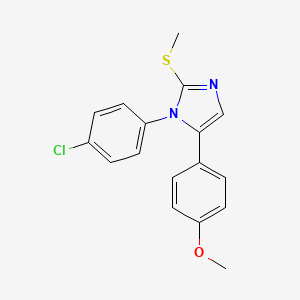
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole (BCNPI) is a synthetic compound with a wide range of applications in the scientific research community. It is a heterocyclic compound that is composed of a benzyl sulfanyl group, a 4-chlorophenyl group, a 3-nitrophenyl group, and a 1H-imidazole group. BCNPI is a useful scaffold for synthesizing a variety of compounds with various biological activities. It has been used in the development of novel therapeutic agents for various diseases, as well as in the study of enzyme-substrate interactions and drug metabolism.
作用機序
The mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole is not fully understood, however, it is believed that the compound interacts with various enzymes and proteins in the body. It is thought to bind to certain enzymes and proteins, which can then lead to changes in their activity or structure. This can then lead to changes in the function of the target molecules, which can lead to the desired biological effects.
Biochemical and Physiological Effects
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, to reduce inflammation, and to inhibit the growth of certain bacteria. It has also been found to have an anti-oxidative effect, meaning it can protect cells from damage caused by free radicals.
実験室実験の利点と制限
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of applications. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. However, it does have some limitations, such as the fact that it is not water soluble, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
Despite its wide range of applications, there is still much to be explored in terms of the potential of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole. Some potential future directions include further research into the mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole, the development of novel compounds based on the 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole scaffold, and the exploration of the potential therapeutic applications of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole. Additionally, further research into the synthesis of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole could lead to more efficient and cost-effective methods for producing the compound.
合成法
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole can be synthesized via a variety of methods, including the use of a Wittig reaction, a nucleophilic substitution reaction, and a palladium-catalyzed cross-coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, while the nucleophilic substitution reaction involves the reaction of a nucleophile with an electrophilic center. The palladium-catalyzed cross-coupling reaction involves the formation of a new carbon-carbon bond between two molecules.
科学的研究の応用
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has been used in a variety of scientific research applications, including the study of enzyme-substrate interactions, drug metabolism, and the development of novel therapeutic agents. It has also been used in the synthesis of various compounds with biological activities, such as those with anti-cancer, anti-inflammatory, and anti-bacterial properties.
特性
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-18-9-11-19(12-10-18)25-21(17-7-4-8-20(13-17)26(27)28)14-24-22(25)29-15-16-5-2-1-3-6-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUUUJJFIHWHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6586533.png)
![2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B6586536.png)
![2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586543.png)
![2-{[1,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6586545.png)
![5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole](/img/structure/B6586551.png)
![2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586552.png)

![2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6586558.png)
![1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole](/img/structure/B6586561.png)


![2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6586574.png)

![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6586583.png)